molecular formula C10H8BrNO B6357589 5-Bromo-7-methyl-1H-indole-4-carbaldehyde CAS No. 1628640-25-4

5-Bromo-7-methyl-1H-indole-4-carbaldehyde

Cat. No. B6357589
CAS RN: 1628640-25-4
M. Wt: 238.08 g/mol
InChI Key: PCTGOLAYXQKKBU-UHFFFAOYSA-N
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Description

“5-Bromo-7-methyl-1H-indole-4-carbaldehyde” is an organic compound . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

A common method of synthesizing “5-Bromo-7-methyl-1H-indole-4-carbaldehyde” involves a bromination reaction to introduce a bromine atom into 7-methyl-1H-indole . This process typically involves reacting 7-methyl-1H-indole with bromomethane or sodium bromide under alkaline conditions, followed by crystallization purification to obtain the target product .


Molecular Structure Analysis

The molecular formula of “5-Bromo-7-methyl-1H-indole-4-carbaldehyde” is C9H8BrN, and its molecular weight is 208.07 grams per mole .


Chemical Reactions Analysis

Indole derivatives, such as “5-Bromo-7-methyl-1H-indole-4-carbaldehyde”, are important types of molecules and natural products. They have been used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Physical And Chemical Properties Analysis

“5-Bromo-7-methyl-1H-indole-4-carbaldehyde” appears as a white crystal or crystalline powder . It is an unstable solid that easily discolors when exposed to light and moisture in the air .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including 5-Bromo-7-methyl-1H-indole-4-carbaldehyde, have been extensively studied for their potential in cancer therapy. They exhibit a range of biologically vital properties, such as the ability to treat cancer cells. The compound’s structure allows it to interact with various cellular targets, potentially inhibiting the growth and proliferation of cancer cells .

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them valuable in the development of new treatments for bacterial and viral infections. Research has shown that these compounds can be effective against a broad spectrum of microbes, offering a promising avenue for the treatment of infectious diseases .

Treatment of Disorders

Indole compounds are also being investigated for their therapeutic potential in various disorders within the human body. Their biological activity can be harnessed to develop treatments for conditions that currently have limited therapeutic options .

Antiviral Applications

Specific indole derivatives have demonstrated antiviral activities, making them candidates for the development of antiviral drugs. Their ability to inhibit viral replication can be crucial in the treatment of diseases like influenza and hepatitis C .

Anti-inflammatory Properties

The anti-inflammatory effects of indole derivatives are another area of interest. These compounds can potentially be used to treat inflammatory conditions, reducing symptoms and improving patient outcomes .

Neuroprotective Effects

Indoles have shown promise in neuroprotection, which could lead to advances in the treatment of neurodegenerative diseases. Their protective effects on neural cells can help in developing drugs that slow down or prevent the progression of conditions like Alzheimer’s and Parkinson’s disease .

Safety and Hazards

When handling “5-Bromo-7-methyl-1H-indole-4-carbaldehyde”, appropriate personal protective measures should be taken, including wearing gloves and masks . It is a combustible material and should be kept away from open flames or high temperatures . During storage and handling, it should be kept away from oxidizers and heat sources, and it should be properly sealed to avoid exposure to moisture and light .

Future Directions

“5-Bromo-7-methyl-1H-indole-4-carbaldehyde” is a commonly used organic synthesis intermediate, used in the synthesis of biologically active molecules or drugs . It has broad applications in the pharmaceutical field and can be used as a synthetic raw material for anticancer drugs, antibacterial drugs, antiviral drugs, and more . It can also be used as a precursor for organic light-emitting diode (OLED) materials .

properties

IUPAC Name

5-bromo-7-methyl-1H-indole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTGOLAYXQKKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methyl-1H-indole-4-carbaldehyde

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